molecular formula C11H16N2O3S B2420833 N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide CAS No. 345988-24-1

N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide

Cat. No.: B2420833
CAS No.: 345988-24-1
M. Wt: 256.32
InChI Key: WCDVWVQYBVCCST-UHFFFAOYSA-N
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Description

N-{4-[(Dimethylamino)sulfonyl]benzyl}acetamide (CAS RN: 54951-54-1) is a chemical compound with the molecular formula C10H14N2O3S and a molecular weight of 242.30 g/mol . It is an acetamide derivative featuring a dimethylsulfamoyl phenyl group, a structural motif seen in compounds investigated for various biological activities. Similar sulfonamide-containing compounds have been documented in scientific literature to exhibit antimicrobial properties, making them valuable scaffolds in medicinal chemistry research . The presence of the sulfonamide group is often associated with the ability to participate in hydrogen bonding, which can influence both the compound's molecular conformation and its supramolecular assembly in the solid state, as observed in related chemical structures . Researchers utilize this compound and its analogs as key intermediates in the synthesis of more complex molecules, such as morpholine derivatives, which have been explored as potential CCR-3 antagonists for the treatment of inflammatory diseases like asthma . The compound must be stored sealed in a dry environment at room temperature . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[[4-(dimethylsulfamoyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-9(14)12-8-10-4-6-11(7-5-10)17(15,16)13(2)3/h4-7H,8H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDVWVQYBVCCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide typically involves the reaction of 4-(dimethylamino)sulfonylbenzyl chloride with acetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzylacetamides.

Scientific Research Applications

Chemistry

In the field of chemistry, N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide serves as a building block for synthesizing more complex molecules. It can participate in various chemical reactions, including oxidation to form sulfoxides and sulfones, and reduction to yield sulfides.

Biology

Biologically, this compound is investigated for its potential as a biochemical probe or inhibitor. Its sulfonamide structure is associated with antibacterial properties, making it a candidate for further pharmacological studies . Research indicates that it may also exhibit anti-inflammatory and analgesic effects.

Case Study: Antibacterial Activity
A study explored the antibacterial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to controls, suggesting its potential as an antibacterial agent.

Medicine

In medicinal chemistry, this compound has been explored for its therapeutic properties. Its mechanisms may involve interaction with specific molecular targets such as enzymes or receptors, potentially inhibiting enzyme activity or modulating receptor function.

Therapeutic Potential:

  • Anti-inflammatory : Investigated for its ability to reduce inflammation in preclinical models.
  • Antimicrobial : Exhibited activity against several pathogens, indicating potential use in treating infections.

Industry

In industrial applications, this compound is utilized in developing specialty chemicals and materials. Its unique chemical structure allows for modifications that enhance performance in various applications.

Data Table: Comparison of Sulfonamide Derivatives

Compound NameStructure FeaturesUnique Aspects
This compoundDimethylamino & sulfonamide groupsPotential antibacterial and anti-inflammatory properties
4-AcetamidobenzenesulfonamideAcetaminophen moietyKnown for topical antibacterial activity
N-(4-sulfamoylphenyl)acetamideSulfamoyl groupExhibits strong antibacterial properties
N-(4-(dimethylaminosulfonyl)phenyl)acetamideSimilar sulfonamide structurePotential use in cancer therapy

Mechanism of Action

The mechanism of action of N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide
  • N-{4-[(methylamino)sulfonyl]benzyl}acetamide
  • N-{4-[(dimethylamino)sulfonyl]benzyl}formamide

Uniqueness

N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino and sulfonyl groups makes it particularly versatile for various synthetic and research applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide, and how is purity validated?

  • Synthesis Routes : Common approaches involve multi-step organic reactions, starting with sulfonylation of 4-aminobenzyl derivatives followed by N-acetylation. For example, sulfonyl chloride intermediates may react with dimethylamine to install the dimethylaminosulfonyl group, followed by acetylation using acetyl chloride or acetic anhydride .
  • Purity Validation :

  • Chromatography : HPLC or GC-MS to confirm absence of byproducts.
  • Spectroscopy : ¹H/¹³C NMR to verify structural integrity (e.g., methyl protons at δ ~2.1 ppm for acetamide, dimethylamino protons at δ ~2.8 ppm) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., acetamide carbonyl at ~168 ppm in ¹³C NMR) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch) confirm acetamide and sulfonyl groups .
  • X-ray Crystallography : Resolves spatial arrangement, bond lengths, and intermolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and acetamide NH) .

Q. What preliminary pharmacological assays are recommended to evaluate its bioactivity?

  • In Vitro Screening :

  • Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases, using fluorogenic substrates .
  • Cell Viability Assays : MTT or ATP-based assays to assess cytotoxicity in cancer/normal cell lines .
    • In Vivo Models : Rodent models for pain (e.g., hot-plate test) or inflammation (carrageenan-induced edema) to compare efficacy with reference drugs like paracetamol .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl group substituents) influence pharmacological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Sulfonyl Substituents : Replacing dimethylamino with piperazinyl or ethyl groups (e.g., N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide ) enhances anti-inflammatory activity due to improved hydrogen-bonding potential .
  • Acetamide Modifications : Bulky aryl groups (e.g., benzodioxin derivatives) may reduce metabolic instability but increase molecular weight, affecting bioavailability .
    • Data Table : Comparison of Analogues’ Activities
CompoundModificationIC₅₀ (COX-2 Inhibition)Reference
Parent CompoundNone12.5 µM
Piperazinyl Derivative (37)Piperazine at sulfonyl5.8 µM
Ethyl Derivative (36)Diethylsulfamoyl substitution8.3 µM

Q. How can contradictory data in reported biological activities be resolved?

  • Methodological Variables :

  • Assay Conditions : Differences in pH, solvent (DMSO vs. saline), or incubation time alter compound solubility and reactivity .
  • Model Systems : Cell lines with varying expression levels of drug transporters (e.g., P-glycoprotein) may yield divergent cytotoxicity results .
    • Dosage Optimization : Perform dose-response curves (e.g., 0.1–100 µM) to identify therapeutic windows and avoid off-target effects at high concentrations .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Degradation Pathways :

  • Hydrolysis : Susceptibility of the sulfonyl group to hydrolysis at acidic pH (e.g., gastric fluid) .
  • Oxidation : Methoxy or amino groups may undergo CYP450-mediated oxidation .
    • Stabilization Methods :
  • Prodrug Design : Masking the sulfonyl group as a tert-butyl ester improves oral absorption .
  • Formulation : Encapsulation in liposomes or cyclodextrin complexes enhances aqueous solubility and reduces degradation .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields of intermediates .
  • Advanced Characterization : Combine high-resolution mass spectrometry (HRMS) with X-ray crystallography for unambiguous structural confirmation .
  • Data Reproducibility : Adopt standardized assay protocols (e.g., NIH guidelines for preclinical studies) and validate findings across multiple labs .

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